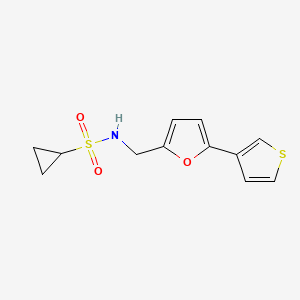

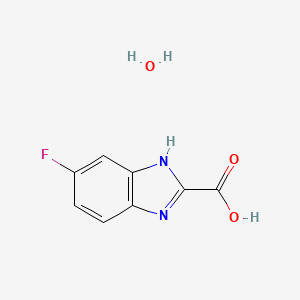

![molecular formula C11H11N3O3 B2752515 ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 2034455-42-8](/img/structure/B2752515.png)

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Wissenschaftliche Forschungsanwendungen

New Routes to Heterocyclic Compounds

Research by Elnagdi et al. (1988) demonstrates the synthesis of new heterocyclic compounds, including 1,3,4‐oxadiazoles and pyridopyridazines, starting from related chemical precursors. This study underscores the reactivity of certain intermediates towards electrophilic reagents, leading to the formation of complex molecules with potential applications in material science and pharmacology Elnagdi et al., 1988.

Structure and Reactions of Thiazolino[3,2‐a]pyrimidine

Campaigne et al. (1981) explored the structure and reactions of a thiazolino[3,2-a]pyrimidine carbinolamine, highlighting the complex behavior of these compounds under different chemical conditions. This research provides insight into the mechanisms of reaction and potential for synthesizing novel compounds with unique properties Campaigne et al., 1981.

Synthesis and Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones with antimicrobial properties using citrazinic acid as a starting material. The research demonstrates the pharmaceutical applications of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives, offering a pathway to new antimicrobial agents Hossan et al., 2012.

Potassium Peroxydisulfate as an Oxidizing Agent

Memarian and Farhadi (2009) utilized potassium peroxydisulfate as an efficient oxidizing agent for converting ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates. This study highlights the role of this compound derivatives in chemical synthesis, particularly in oxidation reactions that are crucial for the production of various pharmaceuticals and chemicals Memarian & Farhadi, 2009.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities and are often used as inhibitors of dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides and DNA replication.

Mode of Action

The compound interacts with its target, DHFR, by binding to the enzyme’s active site. This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . The inhibition of this process can lead to the cessation of cell growth and division.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and division.

Result of Action

The inhibition of DHFR by this compound leads to a disruption in DNA synthesis, which can result in the cessation of cell growth and division . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Biochemische Analyse

Biochemical Properties

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have shown versatile biological activities such as anti-tumor, antibacterial, antifungal, and anti-proliferative CDK2 inhibitor activities . They are also known to inhibit certain pathogens in cell culture .

Cellular Effects

Related compounds have been shown to exhibit antimicrobial and cytotoxic activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and act as cytotoxic agents . These actions suggest that the compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Eigenschaften

IUPAC Name |

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDPCECTYDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)

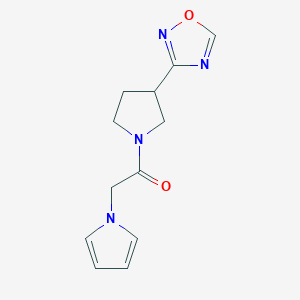

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

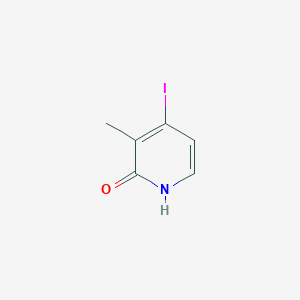

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)